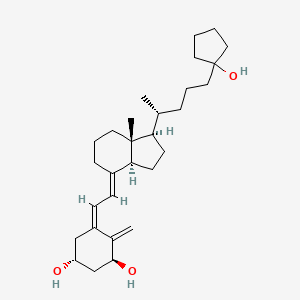

2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-

Overview

Description

Cyclohexenones are a type of organic compound that contain a cyclohexene ring and a ketone functional group . They are used in various chemical reactions due to their reactivity .

Synthesis Analysis

The synthesis of cyclohexenones can be achieved through several methods. One common method is the oxidation of cyclohexenols . Another method involves the use of silyl enones, which can be converted into a highly useful cyclohexyne precursor .Molecular Structure Analysis

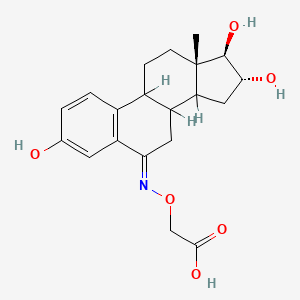

Cyclohexenones have a six-membered carbon ring with a double bond (cyclohexene) and a ketone functional group . The exact structure of “2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-” would include additional functional groups as indicated by its name.Chemical Reactions Analysis

Cyclohexenones can participate in various chemical reactions. For example, they can undergo cycloadditions with dienes and dipolarophiles .Physical And Chemical Properties Analysis

Cyclohexenones are typically liquids at room temperature . Their physical and chemical properties, such as density and refractive index, can vary depending on their specific structure .Scientific Research Applications

Neuropeptide Secretion

The compound stimulates arginine vasopressin secretion in nerve terminals of the neurohypophysis. This process is inhibited by extracellular calcium depletion, indicating a calcium-dependent exocytosis mechanism (Girlanda-Junges et al., 2000).

Calcium Mobilization

It directly mobilizes Ca(2+) in pituitary neural lobe synaptosomes and primary sensory neurons from dorsal root ganglia, independent of transmembrane voltage-operated calcium channels. The results suggest a calcium induced-calcium release mechanism evoked by its-induced Ca(2+) influx (Jover et al., 2005).

Diabetic Neuropathy

This compound reverses diabetic hypoalgesia and neuropathic hyperalgesia in experimental models. It shows potential in normalizing sensory nerve abnormalities induced in experimental diabetes and nerve injury (Tamura et al., 2006).

Diabetes-induced Cystopathy

It can reverse diabetes-induced cystopathy in rats, improving diabetes-induced dysfunction of the detrusor in a dose-dependent manner without altering diabetic status (Saito et al., 2007).

Neurotrophic Activity

Exhibits neurotrophic properties in vitro, suggesting potential utilization as therapeutic agents for neurodegenerative diseases. It significantly increases the number of surviving cells and stimulates neurite outgrowth in cultured central nervous system neurons (Aguilar et al., 2001).

Amino Acids in Diabetic Rat Brain

It region-specifically antagonizes changes in amino acid levels and the ratio of glutamate/glutamine in the brain of diabetic rats, indicating potential abnormalities of neuron-glia interaction in type 1 diabetes models (Shinbori et al., 2008).

Safety and Hazards

properties

IUPAC Name |

3-(15-hydroxypentadecyl)-2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O2/c1-21-22(24(2,3)19-18-23(21)26)17-15-13-11-9-7-5-4-6-8-10-12-14-16-20-25/h25H,4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMAOXGOTRUOKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)CCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430917 | |

| Record name | 2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl- | |

CAS RN |

220757-88-0 | |

| Record name | 2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

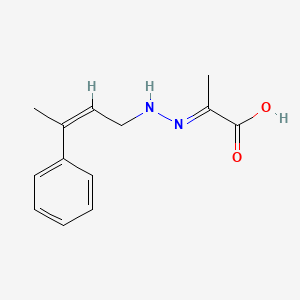

![1-[N-(4,7-dimethylquinazolin-2-yl)carbamimidoyl]-3-(3-methylphenyl)thiourea](/img/structure/B1244605.png)

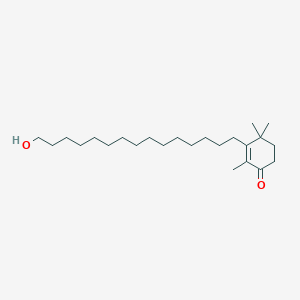

![N-[[(6Ar,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B1244606.png)

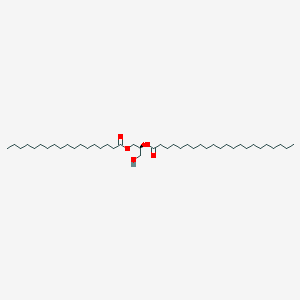

![tert-butyl N-[2-[4-[[1-[2-bromo-5-(pentanoylamino)phenyl]-3-ethyl-5-oxo-1,2,4-triazol-4-yl]methyl]-3-fluorophenyl]phenyl]sulfonylcarbamate](/img/structure/B1244610.png)

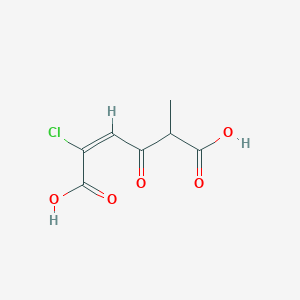

![1-[(E)-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1244611.png)